molecular formula C14H10BrN5O B12179724 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12179724
M. Wt: 344.17 g/mol
InChI Key: XKWZBHIXQFFBDL-UHFFFAOYSA-N
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Description

3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (CAS: 852304-37-1) is a benzamide derivative with the molecular formula C₁₄H₁₀BrN₅O and a molecular weight of 344.17 g/mol . Structurally, it consists of a brominated benzene ring linked via an amide bond to a phenyl group substituted with a 1H-tetrazole moiety at the para position. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, making it a common bioisostere for carboxylic acids in medicinal chemistry. This compound is cataloged under identifiers such as ChemSpider ID 1917365 and MolPort-004-083-621 .

Properties

Molecular Formula

C14H10BrN5O

Molecular Weight

344.17 g/mol

IUPAC Name

3-bromo-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

XKWZBHIXQFFBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that compounds with tetrazole moieties exhibit anti-inflammatory properties. 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide may interact with G protein-coupled receptors (GPCRs) involved in inflammatory pathways, suggesting its role as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens. The tetrazole ring enhances binding affinity to biological targets, potentially increasing the efficacy of antibiotics against resistant strains . This compound could be explored as an inhibitor of enzymes like beta-lactamase, which confer resistance to beta-lactam antibiotics.
  • Cancer Treatment : The compound's ability to modulate specific signaling pathways makes it a candidate for cancer therapy. Studies on related tetrazole derivatives have shown promise in inhibiting tumor growth and metastasis . Its mechanism may involve the inhibition of key enzymes or receptors involved in cancer progression.

Pharmacological Research

3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide serves as a valuable tool in pharmacological research due to its interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its agonistic activity on GPCRs, particularly GPR35, which is implicated in pain and metabolic disorders. In vitro assays have demonstrated its ability to activate these receptors, leading to downstream signaling events that could be exploited for therapeutic benefits .
  • Biochemical Probes : Given its structural characteristics, this compound can act as a biochemical probe to study receptor-ligand interactions. Its tetrazole group mimics carboxylic acids, allowing it to bind effectively to biological targets that recognize such functional groups.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties:

CompoundStructureActivity
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamideStructurePotential anti-inflammatory and antimicrobial
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideStructureGPR35 agonist
4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamideStructureAntimicrobial activity

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of tetrazole derivatives found that compounds similar to 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide significantly reduced inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines through GPCR modulation.

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated their ability to inhibit beta-lactamase enzymes, enhancing the effectiveness of existing antibiotics against resistant bacterial strains. The introduction of the tetrazole moiety was crucial for this activity, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-Bromo-N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 313376-18-0)

  • Molecular Formula : C₁₆H₁₂BrN₃O₃S₂
  • Key Differences : Replaces the tetrazole with a thiazole sulfonamide group.
  • Sulfonamide groups are known to improve metabolic stability but may reduce solubility compared to tetrazoles .

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Molecular Formula : C₁₆H₁₂ClFN₂O
  • Key Differences : Substitutes tetrazole with imidazole and bromine with chloro-fluoro groups.
  • Implications : Imidazole’s two nitrogen atoms offer distinct hydrogen-bonding capabilities. This compound demonstrated anticancer activity against cervical cancer , suggesting that halogen and heterocycle choice critically impacts biological efficacy .

N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

  • Molecular Formula : C₁₆H₁₃N₅O₂
  • Key Differences : Replaces bromine with an acetyl group (-COCH₃).

3-Bromo-N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide

  • Molecular Formula : C₁₄H₁₀BrN₅O
  • Key Differences : Tetrazole is attached at the meta position (3-position) of the phenyl ring instead of the para position.

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Notable Properties
3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide C₁₄H₁₀BrN₅O 344.17 Bromo, tetrazole (para) ~2.8† High lipophilicity, bioisostere
N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide C₁₆H₁₃N₅O₂ 307.31 Acetyl, tetrazole (para) 2.02 Moderate solubility
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide C₁₆H₁₂BrN₃O₃S₂ 463.33 Thiazole sulfonamide, bromo ~3.5‡ Enhanced metabolic stability
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide C₁₆H₁₂ClFN₂O 302.74 Chloro, fluoro, imidazole ~2.5 Anticancer activity

*Estimated logP values based on substituent contributions. †Bromine (logP +0.94) and tetrazole (logP -0.6) contributions. ‡Thiazole sulfonamide (logP +0.5) and bromine contributions.

Biological Activity

3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H13BrN4O
  • Molecular Weight : Approximately 345.19 g/mol

The presence of a bromine atom and a tetrazole ring is crucial for the compound's reactivity and biological interactions. The tetrazole moiety can mimic carboxylate groups, facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings, including 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, exhibit a range of biological activities:

  • Antimicrobial Activity : Tetrazole derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this benzamide have been reported to inhibit beta-lactamase enzymes, enhancing the effectiveness of beta-lactam antibiotics against resistant strains.
  • Anti-inflammatory Properties : Certain studies suggest that tetrazole-containing compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Anticancer Potential : There is emerging evidence that such compounds may inhibit specific kinases involved in cancer progression. The structural features of the tetrazole ring contribute to interactions with proteins critical for tumor growth .

Table 1: Summary of Biological Activities

Biological Activity Description
AntimicrobialInhibits bacterial growth; enhances efficacy of antibiotics
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits kinases involved in cancer progression

The mechanism by which 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as beta-lactamases, thereby increasing the susceptibility of bacteria to antibiotics.
  • Receptor Interaction : The tetrazole ring can engage with G protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways related to inflammation and cancer .
  • Structural Activity Relationship (SAR) : Modifications in the structure, such as the position of the bromine atom or the nature of substituents on the phenyl ring, can significantly alter the compound's binding affinity and specificity towards biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated several tetrazole derivatives for their antimicrobial properties against common pathogens. The results indicated that compounds similar to 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exhibited potent activity against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide could reduce cell viability through apoptosis induction. The compound's IC50 values were comparable to established anticancer agents, suggesting its potential as a lead compound for further development in oncology .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a tetrazole-containing aniline precursor. Key steps include:
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for amide bond formation .
  • Catalyst use : Employ coupling agents such as HATU or DCC to improve yields .
  • Purification : Use column chromatography (e.g., silica gel with 10% methanol/dichloromethane) or recrystallization (e.g., methanol) to isolate the product .
  • Validation : Confirm purity via melting point analysis, FTIR (amide C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic proton signals at δ 6.8–8.0 ppm) .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • FTIR : Identify amide (1650–1680 cm⁻¹), tetrazole (C=N stretch at ~1450 cm⁻¹), and aryl bromide (C-Br at ~550 cm⁻¹) .
  • NMR : Look for deshielded aromatic protons adjacent to the tetrazole group (δ 7.5–8.5 ppm) and amide NH signals (δ ~10 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via LC-MS) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .

Q. How does the tetrazole moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The tetrazole ring (pKa ~4.9) enhances solubility in polar solvents and may promote hydrogen bonding. Key considerations:
  • Acid-Base Behavior : Use pH-dependent UV-Vis spectroscopy to assess protonation states .
  • Stability : Monitor degradation via HPLC under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine X-ray crystallography (e.g., SHELX refinement ) with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallographic Analysis : Solve crystal structures using SHELXL (e.g., orthorhombic space group P2₁2₁2₁) to confirm bond lengths/angles .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect hindered rotation in the amide bond .

Q. What mechanistic hypotheses explain the compound’s potential bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like PPTase enzymes. The tetrazole may mimic carboxylate groups in active sites .
  • Enzyme Assays : Test inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., NADH-coupled assays) .
  • SAR Analysis : Compare analogs (e.g., replacing Br with Cl or CF₃) to identify critical substituents .

Q. How can researchers design analogs to enhance metabolic stability while retaining activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the tetrazole with a carboxylic acid or sulfonamide group to improve stability .
  • Pro-drug Strategies : Introduce ester or amide linkages (e.g., ethyl ester derivatives) to modulate bioavailability .
  • DFT Calculations : Optimize substituent positions using Gaussian09 (B3LYP/6-31G*) to balance lipophilicity (logP) and polar surface area .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., DMSO/water or THF/hexane) to induce slow crystallization .
  • Cocrystallization : Add coformers (e.g., succinic acid) to stabilize lattice interactions .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for small crystals (<0.1 mm) .

Q. How does the compound behave under varying pH and temperature conditions in solution?

  • Methodological Answer :
  • pH Stability Studies : Use UV-Vis spectroscopy (200–400 nm) to track degradation at pH 2–12 .
  • Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (e.g., >200°C for thermal stability) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions (40–60°C) .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interactions (e.g., hydrogen bonds with tetrazole) .

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